molecular formula C14H11N5O3 B5797600 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide

1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B5797600
M. Wt: 297.27 g/mol
InChI Key: CICSWPHIPFNSSS-UHFFFAOYSA-N
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Description

1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide, also known as MNBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzotriazole derivatives and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide has also been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, making it a useful tool for investigating various biological processes. However, 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide also has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide. One area of interest is its potential as a diagnostic tool for various diseases. 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide has been shown to selectively bind to certain proteins and enzymes, making it a potential tool for detecting these molecules in biological samples. Additionally, 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide may have potential applications in the development of new anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the mechanism of action of 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide is a complex process that involves multiple steps. The most commonly used method for its synthesis is the reaction of 3-nitrobenzoyl chloride with 1-methyl-1H-benzotriazole-5-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide.

Scientific Research Applications

1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 1-methyl-N-(3-nitrophenyl)-1H-1,2,3-benzotriazole-5-carboxamide has also been investigated for its potential as a diagnostic tool for various diseases.

properties

IUPAC Name

1-methyl-N-(3-nitrophenyl)benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-18-13-6-5-9(7-12(13)16-17-18)14(20)15-10-3-2-4-11(8-10)19(21)22/h2-8H,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICSWPHIPFNSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(3-nitrophenyl)benzotriazole-5-carboxamide

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